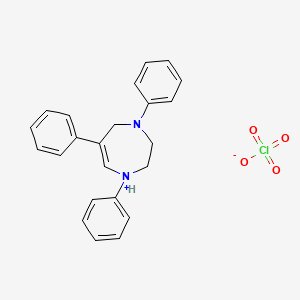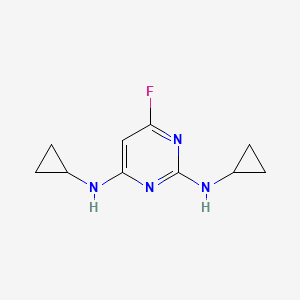![molecular formula C12H12ClNO2 B14515932 3-Chloro-2-methyl-4-[(oxiran-2-yl)methoxy]-1H-indole CAS No. 62995-52-2](/img/structure/B14515932.png)
3-Chloro-2-methyl-4-[(oxiran-2-yl)methoxy]-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-2-methyl-4-[(oxiran-2-yl)methoxy]-1H-indole is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by the presence of a chloro group, a methyl group, and an oxirane (epoxide) moiety attached to the indole core. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-methyl-4-[(oxiran-2-yl)methoxy]-1H-indole typically involves multiple steps, starting from readily available precursors. One common route involves the following steps:
Nitration: Starting with 2-methyl-3-nitroaniline, the compound undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amine group.
Halogenation: The amine group is converted to a chloro group through halogenation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-yield catalysts, and efficient purification techniques to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-2-methyl-4-[(oxiran-2-yl)methoxy]-1H-indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxirane moiety or the chloro group.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted indoles.
Scientific Research Applications
3-Chloro-2-methyl-4-[(oxiran-2-yl)methoxy]-1H-indole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Chloro-2-methyl-4-[(oxiran-2-yl)methoxy]-1H-indole involves its interaction with specific molecular targets. The oxirane moiety can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The chloro and methyl groups may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-3-nitroaniline: A precursor in the synthesis of the target compound.
4-Methoxy-3-methylindole: A structurally similar indole derivative.
3-Chloro-2-methylindole: Lacks the oxirane moiety but shares the chloro and methyl groups.
Uniqueness
3-Chloro-2-methyl-4-[(oxiran-2-yl)methoxy]-1H-indole is unique due to the presence of the oxirane moiety, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
62995-52-2 |
|---|---|
Molecular Formula |
C12H12ClNO2 |
Molecular Weight |
237.68 g/mol |
IUPAC Name |
3-chloro-2-methyl-4-(oxiran-2-ylmethoxy)-1H-indole |
InChI |
InChI=1S/C12H12ClNO2/c1-7-12(13)11-9(14-7)3-2-4-10(11)16-6-8-5-15-8/h2-4,8,14H,5-6H2,1H3 |
InChI Key |
PGANIVKNTNPEIF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(N1)C=CC=C2OCC3CO3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[3-Chloro-2-(chloromethyl)propyl]-4-methoxybenzene](/img/structure/B14515853.png)
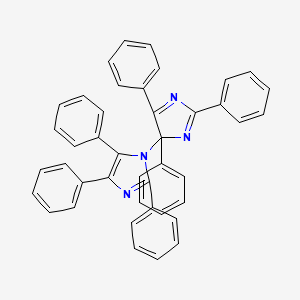
![3-[(Butylsulfanyl)methylidene]-5-hexyloxolan-2-one](/img/structure/B14515861.png)
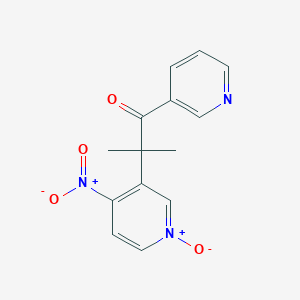
![4-Chloro-N-[2-(3,4-dimethoxyphenoxy)ethyl]benzamide](/img/structure/B14515866.png)
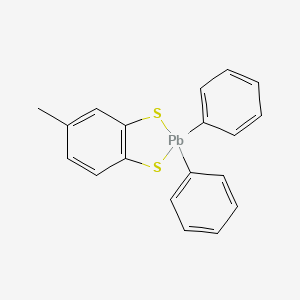
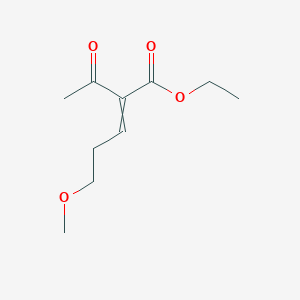
![1-[4-Methyl-2-(2-methylbut-2-en-1-yl)cyclohex-3-en-1-yl]ethan-1-one](/img/structure/B14515882.png)
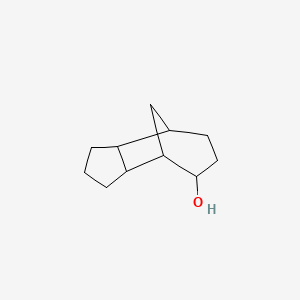
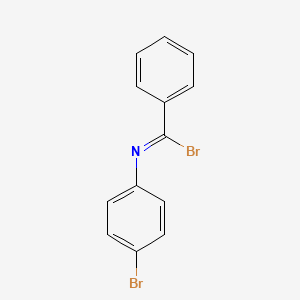
![Oxiranemethanol, 3-[2-(3,3-dimethyloxiranyl)ethyl]-3-methyl-](/img/structure/B14515903.png)
